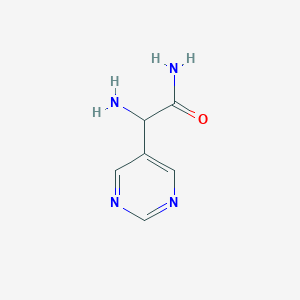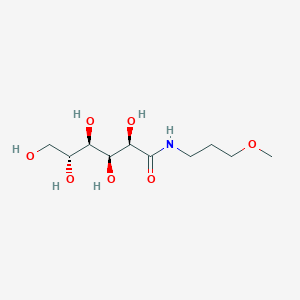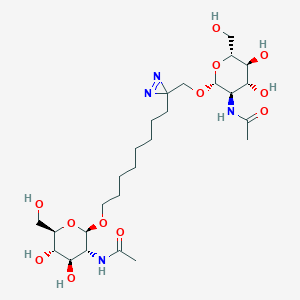![molecular formula C5H7Br B135548 1-Bromobicyclo[1.1.1]pentane CAS No. 128884-80-0](/img/structure/B135548.png)
1-Bromobicyclo[1.1.1]pentane
Overview
Description
1-Bromobicyclo[1.1.1]pentane is an organic compound with the molecular formula C₅H₇Br. It is a derivative of bicyclo[1.1.1]pentane, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its unique three-dimensional structure, which consists of a bicyclic framework with a central carbon-carbon bond. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry .
Preparation Methods
1-Bromobicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of bicyclo[1.1.1]pentane with bromine in the presence of a radical initiator. This method typically requires controlled conditions to ensure selective bromination at the desired position .
Another method involves the use of [1.1.1]propellane as a precursor. [1.1.1]Propellane can be reacted with bromine or other brominating agents to yield this compound. This approach is advantageous due to the high reactivity of [1.1.1]propellane, which allows for efficient functionalization .
Industrial production of this compound often involves continuous flow processes, which provide a scalable and efficient means of synthesis. These processes can generate [1.1.1]propellane on demand, which is then converted to the desired brominated product .
Chemical Reactions Analysis
1-Bromobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to bicyclo[1.1.1]pentane using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the oxidizing agent and reaction conditions.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are typically substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for various applications .
Scientific Research Applications
1-Bromobicyclo[1.1.1]pentane has numerous applications in scientific research:
Medicinal Chemistry: It serves as a valuable intermediate in the synthesis of bioactive molecules.
Materials Science: The compound is used in the development of novel materials, such as molecular rods, rotors, and supramolecular linker units.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Bromobicyclo[1.1.1]pentane primarily involves its reactivity as an electrophile. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into the bicyclo[1.1.1]pentane framework .
In medicinal chemistry, the compound’s three-dimensional structure can interact with biological targets in unique ways, potentially leading to enhanced binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound .
Comparison with Similar Compounds
1-Bromobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent hydrocarbon, which lacks the bromine atom.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with a similar bicyclic structure.
1,3-Diiodobicyclo[1.1.1]pentane: A dihalogenated derivative that can be used as an intermediate in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of a highly strained bicyclic structure with the reactivity of the bromine atom, making it a versatile and valuable compound in various fields of research .
Properties
IUPAC Name |
1-bromobicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-1-4(2-5)3-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJTOJDGTYWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562750 | |
| Record name | 1-Bromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128884-80-0 | |
| Record name | 1-Bromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















